molecular formula C12H16Cl2N2 B12929016 4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine CAS No. 919112-77-9

4-[(2,3-Dichlorophenyl)methyl]piperidin-4-amine

Katalognummer: B12929016
CAS-Nummer: 919112-77-9
Molekulargewicht: 259.17 g/mol
InChI-Schlüssel: GHNINZYXMSNWNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3-Dichlorobenzyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a 2,3-dichlorobenzyl group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorobenzyl)piperidin-4-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(2,3-Dichlorobenzyl)piperidin-4-amine may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3-Dichlorobenzyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,3-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted piperidines.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 4-(2,3-Dichlorobenzyl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(2,3-Dichlorobenzyl)piperidin-4-amine can be compared with other similar compounds, such as:

    4-Benzylpiperidine: Lacks the dichloro substitution, which may affect its chemical reactivity and biological activity.

    4-(4-Chlorobenzyl)piperidine: Contains a single chlorine atom, which can influence its properties differently compared to the dichloro derivative.

    4-(2,3-Dichlorophenyl)piperidine: Similar structure but with a phenyl group instead of a benzyl group, leading to different chemical and biological properties.

The uniqueness of 4-(2,3-Dichlorobenzyl)piperidin-4-amine lies in its specific substitution pattern, which can impart distinct chemical reactivity and potential biological activities .

Eigenschaften

CAS-Nummer

919112-77-9

Molekularformel

C12H16Cl2N2

Molekulargewicht

259.17 g/mol

IUPAC-Name

4-[(2,3-dichlorophenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C12H16Cl2N2/c13-10-3-1-2-9(11(10)14)8-12(15)4-6-16-7-5-12/h1-3,16H,4-8,15H2

InChI-Schlüssel

GHNINZYXMSNWNF-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1(CC2=C(C(=CC=C2)Cl)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.